molecular formula C14H16N4O3 B1394524 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1325303-54-5

4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1394524
CAS No.: 1325303-54-5
M. Wt: 288.3 g/mol
InChI Key: SKGVUFFKZHSJKV-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole is a complex organic compound that features an azidomethyl group, an ethoxy group, a methoxy group, and a methyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using sodium azide and a suitable halomethyl precursor.

    Functionalization with Ethoxy and Methoxy Groups: The ethoxy and methoxy groups can be introduced through etherification reactions using appropriate alkyl halides and phenolic precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or nitrile derivatives.

    Reduction: Reduction reactions can convert the azidomethyl group to an amine group.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application:

    In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    In Materials Science: The electronic properties of the compound can influence the behavior of materials, such as conductivity or light absorption.

Comparison with Similar Compounds

Similar Compounds

    4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole: Similar structure but lacks the ethoxy group.

    4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole: Similar structure but lacks the methoxy group.

    4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-oxazole: Similar structure but lacks the methyl group on the oxazole ring.

Uniqueness

The presence of both ethoxy and methoxy groups, along with the azidomethyl group, makes 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole unique

Properties

IUPAC Name

4-(azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-4-20-12-6-5-10(7-13(12)19-3)14-17-11(8-16-18-15)9(2)21-14/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGVUFFKZHSJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 2
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4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 3
4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 4
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4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 5
4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 6
4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole

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